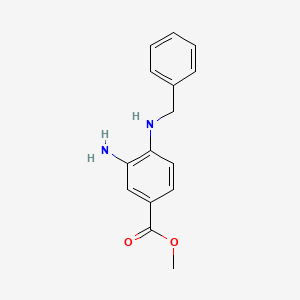

Methyl 3-amino-4-(benzylamino)benzoate

Descripción general

Descripción

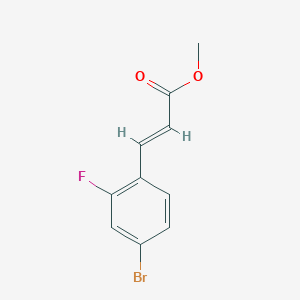

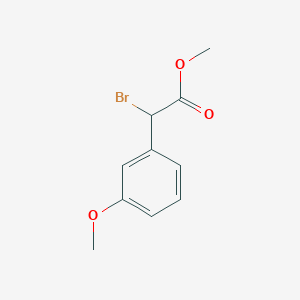

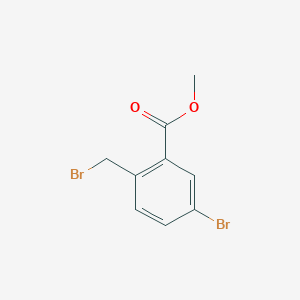

“Methyl 3-amino-4-(benzylamino)benzoate” is a chemical compound with the molecular formula C15H16N2O2 . It has an average mass of 256.300 Da and a monoisotopic mass of 256.121185 Da . This compound is also known by its IUPAC name, "Benzoic acid, 3-amino-4-[(phenylmethyl)amino]-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(benzylamino)benzoate” consists of 19 atoms and 20 bonds . The InChI code for this compound is 1S/C15H16N2O2/c1-19-15(18)12-7-8-14(13(16)9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(benzylamino)benzoate” has a molecular weight of 256.3 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-amino-4-(benzylamino)benzoate, focusing on six unique applications:

Pharmaceutical Development

Methyl 3-amino-4-(benzylamino)benzoate is often used in the development of pharmaceutical compounds. Its structure allows it to act as a building block for various drugs, particularly those targeting specific receptors or enzymes. Researchers utilize this compound to synthesize new molecules with potential therapeutic effects, such as anti-inflammatory or anticancer properties .

Chemical Synthesis

In organic chemistry, Methyl 3-amino-4-(benzylamino)benzoate serves as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile reagent for creating a wide range of chemical compounds. This application is crucial for developing new materials and chemicals with specific properties .

Biological Studies

This compound is used in biological research to study enzyme interactions and protein functions. By modifying its structure, scientists can create analogs that help elucidate the mechanisms of various biological processes. This research is essential for understanding diseases at a molecular level and developing targeted treatments .

Material Science

In material science, Methyl 3-amino-4-(benzylamino)benzoate is used to create polymers and other advanced materials. Its unique chemical properties allow it to be incorporated into materials that require specific mechanical or thermal characteristics. This application is vital for developing new technologies in fields such as electronics and aerospace .

Analytical Chemistry

The compound is also employed in analytical chemistry for the development of new analytical methods. Its distinct chemical properties make it a useful standard or reagent in various analytical techniques, such as chromatography and spectroscopy. This helps in the accurate detection and quantification of other substances in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, Methyl 3-amino-4-(benzylamino)benzoate is used to design and synthesize new drug candidates. Researchers explore its potential to interact with biological targets, aiming to discover new medications with improved efficacy and safety profiles. This application is critical for advancing drug discovery and development .

Sigma-Aldrich Ambeed MilliporeSigma ChemicalBook ChemicalBook Synthonix

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . It has several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Propiedades

IUPAC Name |

methyl 3-amino-4-(benzylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-15(18)12-7-8-14(13(16)9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAUGKWLMDWWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)